4-(acetamidomethyl)-N-[5-oxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]benzamide
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Overview
Description
4-(acetamidomethyl)-N-[5-oxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]benzamide is a compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is a derivative of pyrrolidine and benzamide and has shown promising results in various studies related to its mechanisms of action, biochemical and physiological effects, and future directions.
Mechanism of Action
The mechanism of action of 4-(acetamidomethyl)-N-[5-oxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]benzamide involves the inhibition of the cyclooxygenase-2 (COX-2) enzyme. This enzyme is responsible for the production of prostaglandins, which are involved in inflammation and pain. Inhibition of COX-2 leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that 4-(acetamidomethyl)-N-[5-oxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]benzamide exhibits anti-inflammatory and analgesic effects. The compound has been shown to reduce the production of prostaglandins, which are involved in inflammation and pain. It has also been found to inhibit the growth of cancer cells and induce apoptosis.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(acetamidomethyl)-N-[5-oxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]benzamide in lab experiments include its potential therapeutic applications, its ability to inhibit COX-2, and its anti-inflammatory and analgesic effects. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its safety and efficacy.
Future Directions
There are several future directions for the study of 4-(acetamidomethyl)-N-[5-oxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]benzamide. Some of these include:
1. Further studies to determine the safety and efficacy of the compound in humans.
2. Development of new derivatives of the compound with improved therapeutic properties.
3. Investigation of the compound's potential use in treating neurodegenerative disorders.
4. Exploration of the compound's potential use in combination with other drugs for the treatment of cancer.
5. Studies to determine the optimal dosage and administration of the compound for therapeutic use.
In conclusion, 4-(acetamidomethyl)-N-[5-oxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]benzamide has shown promising results in various studies related to its mechanisms of action, biochemical and physiological effects, and future directions. Further studies are needed to determine its safety and efficacy for therapeutic use in humans.
Synthesis Methods
The synthesis of 4-(acetamidomethyl)-N-[5-oxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]benzamide involves the reaction of 5-oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid with N-(4-aminobenzoyl)glycine methyl ester in the presence of acetic anhydride and triethylamine. The resulting product is then treated with hydrochloric acid to obtain the desired compound.
Scientific Research Applications
The compound 4-(acetamidomethyl)-N-[5-oxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. The compound has also been studied for its potential use in treating Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
4-(acetamidomethyl)-N-[5-oxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O4/c1-18(30)27-16-19-7-9-20(10-8-19)26(32)28-21-15-25(31)29(17-21)22-11-13-24(14-12-22)33-23-5-3-2-4-6-23/h2-14,21H,15-17H2,1H3,(H,27,30)(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPWTGIUMKMOAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC=C(C=C1)C(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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